Product packaging for Imidazo[5,1-b]thiazole-3-carbaldehyde(Cat. No.:)

Imidazo[5,1-b]thiazole-3-carbaldehyde

Cat. No.: B8562045
M. Wt: 152.18 g/mol
InChI Key: BNKILNUHRMNJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Imidazo[5,1-b]thiazole (B6145799) Derivatives in Contemporary Chemical Research

While the broader class of imidazothiazoles has been extensively studied, research into the specific Imidazo[5,1-b]thiazole isomer and its derivatives is an emerging field with significant potential. Recent studies have highlighted the promise of these compounds, particularly in the development of new antifungal agents.

In a 2025 study, researchers designed and synthesized a novel series of Imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring. nih.gov This work, utilizing an intermediate derivatization method, aimed to build upon the known antifungal activity of related imine skeletons. The study found that several of the synthesized compounds exhibited potent activity against various fungal pathogens. nih.gov

Notably, two compounds from the study, 4f and 18f , showed efficacy against Sclerotinia sclerotiorum (a plant pathogenic fungus) that was comparable to the commercial fungicide boscalid (B143098). nih.gov Further investigation into the mechanism of action revealed that compound 18f disrupts the integrity of the fungal cell membrane, leading to cell content leakage and ultimately, cell death. nih.gov This was supported by scanning and transmission electron microscopy, which showed significant damage to the fungal cells after treatment. nih.gov

Crucially, the study also performed acute toxicity tests on zebrafish and found that compound 18f had lower toxicity to aquatic organisms than boscalid, suggesting it could be a more environmentally benign alternative. nih.gov These findings underscore the significance of the Imidazo[5,1-b]thiazole scaffold as a promising foundation for the development of new, effective, and safer agricultural fungicides. nih.gov

CompoundTarget OrganismEC₅₀ (mg L⁻¹)Protective Effect on Rape Leaves (at 40 mg L⁻¹)
18f Sclerotinia sclerotiorum0.95Good
4f Sclerotinia sclerotiorum0.98Not specified
Boscalid (Control) Sclerotinia sclerotiorum0.82Not specified

Overview of Imidazothiazole Scaffolds in Drug Discovery and Materials Science

The imidazothiazole ring system, in its various isomeric forms, is a cornerstone in the development of therapeutic agents and has potential applications in materials science. nih.gov Its rigid structure and the presence of multiple heteroatoms allow for specific interactions with biological targets, making it a highly valuable scaffold in drug discovery. nih.govresearchgate.net

In medicine, imidazothiazole derivatives have demonstrated a wide spectrum of pharmacological activities. nih.gov The most well-known example is Levamisole, which is based on the Imidazo[2,1-b]thiazole (B1210989) core and has been used as an anthelmintic and immunomodulatory agent for decades. nih.gov Contemporary research continues to uncover new applications for this versatile scaffold.

Key Therapeutic Areas for Imidazothiazole Derivatives:

Anticancer: Numerous studies have explored imidazothiazole derivatives as potential anticancer agents. researchgate.net They have been shown to act through various mechanisms, including the inhibition of kinases like B-Raf and EGFR, and the disruption of tubulin polymerization, a critical process in cell division. researchgate.net For instance, benzo[d]imidazo[2,1-b]thiazole derivatives have been investigated as potent cytotoxic and apoptosis-inducing agents in cancer cell lines. nih.gov

Antimicrobial: The scaffold is a foundation for new agents against bacteria and fungi. Researchers have synthesized imidazo-[2,1-b]-thiazole carboxamide derivatives that show selective and significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. rsc.org

Antipsychotic: The benzo[d]imidazo[5,1-b]thiazole scaffold, a close relative of the subject compound, was identified as a new class of phosphodiesterase 10A (PDE10A) inhibitors. nih.gov Inhibition of PDE10A is a promising strategy for the treatment of schizophrenia and other psychotic disorders. nih.gov

Anti-inflammatory and Antioxidant: Various derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. nih.govresearchgate.net

The synthetic accessibility of the imidazothiazole core allows chemists to create large libraries of compounds for screening. researchgate.netmdpi.com Methods such as one-pot, multi-component reactions are often employed to efficiently generate structural diversity. mdpi.comorientjchem.org This versatility has made the imidazothiazole scaffold a subject of intense investigation, with research demonstrating its potential to address a wide range of diseases. nih.govresearchgate.net While applications in materials science are less explored, the conjugated π-system and rigidity of the fused rings suggest potential for development as organic electronic materials, though this area requires further research.

Therapeutic Target/ApplicationSpecific Scaffold MentionedExample Compound/Derivative ClassResearch Finding
AntifungalImidazo[5,1-b]thiazoleCompound 18f (containing a pyrazole ring)Comparable activity to commercial fungicide boscalid with lower aquatic toxicity. nih.gov
Antipsychotic (PDE10A inhibitor)Benzo[d]imidazo[5,1-b]thiazoleHeteroaromatic and heteroalkyl substituted analogsIdentified as a new class of potent and selective PDE10A inhibitors. nih.gov
AntimycobacterialBenzo-[d]-imidazo-[2,1-b]-thiazoleIT10 (carrying a 4-nitro phenyl moiety)Displayed significant activity against Mycobacterium tuberculosis with low cellular toxicity. rsc.org
Anticancer (Cytotoxic agent)Benzo[d]imidazo[2,1-b]thiazole3-Arylaminopropenone conjugatesExhibited significant cytotoxic activity and induced apoptosis in HeLa cancer cells. nih.gov
Anticancer (General)Imidazo[2,1-b]thiazoleGeneral derivativesAct through mechanisms like kinase inhibition and tubulin polymerization inhibition. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2OS B8562045 Imidazo[5,1-b]thiazole-3-carbaldehyde

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazole-3-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-2-5-3-10-6-1-7-4-8(5)6/h1-4H

InChI Key

BNKILNUHRMNJCY-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=N1)C(=CS2)C=O

Origin of Product

United States

Synthetic Methodologies for Imidazo 5,1 B Thiazole 3 Carbaldehyde and Its Analogs

Strategies for the Construction of the Imidazo[5,1-b]thiazole (B6145799) Core

The formation of the fused Imidazo[5,1-b]thiazole ring system is the foundational step in the synthesis of the target carbaldehyde. The primary approach involves building the thiazole (B1198619) ring onto a pre-existing imidazole (B134444) scaffold.

Annulation and Cyclization Reactions

A common and effective method for constructing the Imidazo[5,1-b]thiazole core is through the cyclocondensation reaction of a 1H-imidazole-2-thiol derivative with a suitable two-carbon electrophile, such as an α-halo ketone. This reaction, a variation of the Hantzsch thiazole synthesis, proceeds by initial S-alkylation of the imidazole-2-thiol, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

For instance, the reaction of 4,5-di-p-tolyl-1,3-dihydroimidazole-2-thione with 1-bromo-2-chloroethane (B52838) results in the formation of 3,4-di-p-tolyl-6,7-dihydroimidazo[2,1-b] ijpcbs.comthiazole, demonstrating the fusion of the thiazole ring to the imidazole core. researchgate.net While this example leads to a related dihydro-imidazo[2,1-b] ijpcbs.comthiazine (B8601807), the fundamental principle of reacting an imidazole-2-thiol with a dihaloalkane illustrates a key annulation strategy. Another approach involves the base-catalyzed reaction between 4-phenyl-1H-imidazole-2-thiol and 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones, which proceeds via a 6-endo-trig cyclization to yield 5H-imidazo[2,1-b] ijpcbs.comthiazine derivatives. researchgate.net

In contrast, the isomeric Imidazo[2,1-b]thiazole (B1210989) system is typically synthesized via the reaction of a 2-aminothiazole (B372263) with an α-halo ketone. mdpi.comresearchgate.net It is crucial to select the appropriate starting heterocycle to ensure the correct isomeric product. For the Imidazo[5,1-b]thiazole core, the synthesis must begin with an imidazole derivative.

Metal-Catalyzed Synthetic Routes

Modern synthetic organic chemistry has increasingly employed metal catalysts to facilitate the construction of complex heterocyclic systems, often with high efficiency and selectivity. While specific examples for the direct metal-catalyzed synthesis of the Imidazo[5,1-b]thiazole core are not extensively detailed in the provided literature, related structures have been successfully assembled using such methods.

For example, a robust copper(II)-catalyzed thioamination strategy has been developed for the synthesis of the isomeric imidazo[2,1-b]thiazole-based heterocycles. researchgate.net This process involves the reaction of β-nitroalkenes with 1H-benzo[d]imidazole-2-thiol, proceeding through a sequential C–N and C–S bond formation cascade under mild conditions. researchgate.net Such domino reactions, facilitated by a metal catalyst, offer an efficient route to N-fused heterocyclic frameworks and suggest potential applicability for the synthesis of the Imidazo[5,1-b]thiazole system with appropriate starting materials.

Formylation Approaches for Imidazothiazole Carbaldehydes

Once the Imidazo[5,1-b]thiazole core is established, the next critical step is the introduction of a formyl (-CHO) group to produce the target carbaldehyde. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation on electron-rich heterocyclic systems.

Vilsmeier-Haack Reaction in Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic and heteroaromatic compounds. ijpcbs.com The reaction employs a Vilsmeier reagent, which is a chloromethyliminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comnih.gov

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich heterocyclic ring. nih.gov This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde. nih.gov The Vilsmeier-Haack reaction is valued for being an efficient, economical, and mild formylation method, making it a powerful tool for the synthesis of heterocyclic carbaldehydes. ijpcbs.com

Introduction of Formyl Group at Specific Positions

The introduction of the formyl group onto the Imidazo[5,1-b]thiazole core is regioselective. The Vilsmeier-Haack reaction on 1-substituted imidazoles has been shown to produce 1-substituted-1H-imidazole-5-carbaldehydes, demonstrating the directing effects of the imidazole nitrogen. researchgate.net For the fused Imidazo[5,1-b]thiazole system, electrophilic substitution, such as formylation, is expected to occur on the electron-rich imidazole portion of the bicycle rather than the less reactive thiazole ring. The specific formation of Imidazo[5,1-b]thiazole-3-carbaldehyde indicates that the C-3 position is the most nucleophilic site on the ring system, directing the electrophilic Vilsmeier reagent to that position. This regioselectivity is a key step in the synthesis of the target compound.

Intermediate Derivatization Methods for Novel Imidazo[5,1-b]thiazole Structures

The development of novel pesticides and pharmaceuticals can be significantly enhanced by using intermediate derivatization methods, which can improve the success rate of creating new active compounds while reducing research costs. This strategy has been successfully applied to the Imidazo[5,1-b]thiazole scaffold.

Starting from a core intermediate, a series of novel derivatives can be synthesized by modifying a key functional group or skeleton. For example, a series of novel pyrazole-containing Imidazo[5,1-b]thiazole derivatives were synthesized by modifying an imine skeleton that was previously identified as having good antifungal activity. This modification was achieved through an intramolecular nucleophilic substitution reaction, leading to compounds with potent biological activity. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of the lead compound's properties.

The table below shows examples of synthesized Imidazo[5,1-b]thiazole derivatives and their corresponding biological activity.

Compound IDR GroupBiological ActivityTarget OrganismEC₅₀ (mg L⁻¹)Citation
4f Pyrazole (B372694) derivativeAntifungalSclerotinia sclerotiorum0.98
18f Pyrazole derivativeAntifungalSclerotinia sclerotiorum0.95
Boscalid (B143098) (Commercial Fungicide)AntifungalSclerotinia sclerotiorum0.82

Multicomponent and One-Pot Synthetic Protocols for Imidazothiazole Derivatives

While direct one-pot or multicomponent syntheses specifically targeting Imidazo[5,1-b]thiazole-3-carbaldehyde are not extensively reported in the literature, related methodologies for the synthesis of the isomeric imidazo[2,1-b]thiazole scaffold are well-documented. mdpi.comresearchgate.net These often involve the condensation of 2-aminothiazoles with α-haloketones or a three-component reaction between a 2-aminothiazole, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction). mdpi.com

For the less common Imidazo[5,1-b]thiazole ring system, a notable three-component reaction has been developed for the synthesis of imidazo[5,1-b]thiazol-3-ones. This approach provides a key entry point to the desired scaffold. The synthesis involves the reaction of an aldehyde, 2-oxothioacetamide, and an alkyl bromide. Although this method yields a ketone at the 3-position, the core structure is assembled in a convergent manner.

A plausible, though not explicitly documented in a one-pot fashion for this specific target, approach to this compound could involve a multi-step sequence beginning with the construction of the core, followed by functional group manipulation.

Table 1: Overview of a Three-Component Reaction for Imidazo[5,1-b]thiazol-3-one Core Synthesis

Aldehyde (R¹CHO)Alkyl Bromide (R²Br)Product
BenzaldehydeBromoacetic acid2-phenylimidazo[5,1-b]thiazol-3(2H)-one
4-Chlorobenzaldehyde2-Bromopropionic acid2-(4-chlorophenyl)-2-methylimidazo[5,1-b]thiazol-3(2H)-one
4-Methoxybenzaldehyde2-Bromobutyric acid2-ethyl-2-(4-methoxyphenyl)imidazo[5,1-b]thiazol-3(2H)-one

This table is illustrative of the types of starting materials that can be used in the three-component synthesis of the imidazo[5,1-b]thiazol-3-one core.

Subsequent conversion of the 3-keto group to a 3-carbaldehyde would be necessary. This could potentially be achieved through a series of reactions, such as reduction to the alcohol followed by oxidation to the aldehyde. However, this would not constitute a one-pot synthesis of the final target compound.

Another potential strategy for the synthesis of the Imidazo[5,1-b]thiazole core involves the visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides to access benzo[d]imidazo[5,1-b]thiazoles. researchgate.net While this method yields a benzannulated derivative, it highlights a modern synthetic approach to this particular heterocyclic system.

Formylation of the Imidazo[5,1-b]thiazole Ring System

Once the Imidazo[5,1-b]thiazole core is synthesized, the introduction of a carbaldehyde group at the 3-position would be the next critical step. For electron-rich heterocyclic systems, the Vilsmeier-Haack reaction is a common and effective method for formylation. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.org

The proposed mechanism involves the electrophilic substitution of the heterocyclic ring with the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde. wikipedia.org While the Vilsmeier-Haack formylation of Imidazo[5,1-b]thiazole itself has not been specifically detailed in the available literature, its application to a wide range of other electron-rich aromatic and heteroaromatic substrates suggests it would be a viable method. ijpcbs.com

Table 2: General Conditions for Vilsmeier-Haack Formylation

ReagentsSolventTemperature
N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)0 °C to reflux

This table provides general conditions that are often employed for Vilsmeier-Haack reactions and could be optimized for the formylation of an Imidazo[5,1-b]thiazole substrate.

Chemical Transformations and Derivatization Reactions of Imidazo 5,1 B Thiazole 3 Carbaldehyde

Reactions at the Carbaldehyde Functionality

The aldehyde group is one of the most reactive functional groups in organic chemistry, serving as a key electrophilic center for numerous transformations. For Imidazo[5,1-b]thiazole-3-carbaldehyde, this functionality is the primary site for derivatization to construct more complex molecular architectures.

The condensation of aldehydes with primary amines to form Schiff bases (or imines) is a fundamental and widely utilized reaction. This transformation is crucial for introducing nitrogen-containing substituents and serves as a pathway to more elaborate heterocyclic structures. The reaction typically proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid.

While specific studies on this compound are not extensively detailed in prominent literature, the reactivity is well-established for analogous heterocyclic systems. For instance, 5-formyl imidazo[2,1-b] nih.govresearchgate.netcore.ac.ukthiadiazole derivatives readily react with primary amines like ethylenediamine (B42938) in an ethanolic medium to yield the corresponding Schiff base ligands in high yields. nih.gov Similarly, 2-amino-4-phenyl thiazole (B1198619) condenses with 3-aldehydosalicylic acid to form the respective Schiff base, demonstrating the general applicability of this reaction to thiazole-containing molecules. ijper.org This suggests that this compound would similarly react with a variety of aromatic and aliphatic amines to produce a library of Schiff base derivatives.

Table 1: Representative Schiff Base Formation from Heterocyclic Aldehydes This table illustrates the general reaction based on analogous compounds.

Aldehyde PrecursorAmineProductReference
5-formyl imidazo[2,1-b] nih.govresearchgate.netcore.ac.uk thiadiazoleEthylenediamineBis-imidazothiadiazole Schiff base nih.gov
3-aldehydosalicylic acid2-amino-4-phenyl thiazole3-((4-phenylthiazol-2-ylimino) methyl)-2-hydroxybenzoic acid ijper.org

Cyclization Reactions Initiated by Carbaldehyde Derivatives

Derivatives formed from the carbaldehyde group, such as Schiff bases and Knoevenagel adducts, are excellent intermediates for subsequent cyclization reactions, leading to the formation of novel fused or spiro-heterocyclic systems. These intramolecular or intermolecular cyclizations significantly increase molecular complexity and are a key strategy in drug discovery.

One prominent example of such a strategy is the [3+2] cycloaddition reaction. For instance, ethylene (B1197577) derivatives of the isomeric imidazo[2,1-b]thiazole (B1210989) scaffold have been shown to react with azomethine ylides (generated in situ from isatin (B1672199) and an amino acid) to afford complex bis-spiro compounds stereoselectively. mdpi.com This highlights the reactivity of the imidazo[2,1-b]thiazole core in sophisticated cycloadditions. Furthermore, Schiff bases derived from related heterocyclic aldehydes have been used as precursors for cyclization with reagents like thioglycolic acid to form thiazolidin-4-ones. researchgate.net These examples underscore the potential of this compound derivatives to serve as building blocks for diverse and complex heterocyclic structures.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. researchgate.netaston.ac.ukresearchgate.net This reaction is particularly useful for synthesizing α,β-unsaturated systems, thereby extending the π-conjugated system of the parent molecule. For this compound, this reaction provides a direct route to vinylogous derivatives.

The reaction extends the conjugation of the heterocyclic core, which can have significant effects on the molecule's photophysical and biological properties. The resulting electron-deficient olefinic bond can also act as a Michael acceptor, enabling further derivatization through conjugate addition reactions. This condensation is often a key step in multicomponent reactions designed to build complex molecules in a single pot. mdpi.com

Table 2: Common Active Methylene Compounds for Knoevenagel Condensation

Active Methylene CompoundResulting Functional Group
MalononitrileDicyanovinyl
Ethyl cyanoacetateCyano-ethoxycarbonyl-vinyl
Diethyl malonateBis(ethoxycarbonyl)vinyl
Barbituric acidBarbiturylidene

Conjugation Strategies (e.g., propenone conjugates from ethynylmagnesium bromide and oxidation)

A key strategy for elaborating the carbaldehyde functionality is the synthesis of propenone (chalcone-like) conjugates. This is achieved through a two-step sequence involving the addition of a carbon nucleophile followed by oxidation. A well-documented method for the closely related benzo[d]imidazo[2,1-b]thiazole-3-carbaldehydes involves treatment with ethynylmagnesium bromide. nih.gov This Grignard reaction converts the aldehyde into a propargyl alcohol intermediate. Subsequent oxidation of the secondary alcohol, for example using manganese dioxide (MnO₂), furnishes the corresponding α,β-unsaturated ynone. These ynone intermediates can then be further functionalized. For example, they undergo condensation with amines to yield 3-arylaminopropenone linked conjugates. nih.gov This strategy effectively extends the side chain at the 3-position, creating a conjugated system that is often explored for biological activity. nih.govnih.gov

Modifications of the Imidazo[5,1-b]thiazole (B6145799) Ring System

Beyond the aldehyde group, the core heterocyclic ring system itself can undergo chemical transformations, offering another avenue for structural diversification.

The sulfur atom within the thiazole ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its solubility, stability, and biological target interactions.

The oxidation of sulfur in related fused thiazole and thiazine (B8601807) systems is well-established. researchgate.netrsc.org Common oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) can be used for the chemoselective oxidation of the sulfur atom. researchgate.net Depending on the stoichiometry and reaction conditions, the reaction can be controlled to yield either the sulfoxide (B87167) (S=O) or the sulfone (SO₂). For example, in studies on imidazo[2,1-b] nih.govresearchgate.netthiazines, m-CPBA was successfully used to synthesize the corresponding sulfoxides. researchgate.net In other systems, stronger oxidizing conditions or different reagents like potassium permanganate (B83412) (KMnO₄) can lead to the formation of the fully oxidized sulfone. rsc.org The introduction of oxygen atoms at the sulfur center creates a more polar, tetrahedral geometry, which can facilitate new hydrogen bonding interactions.

Table 3: Common Reagents for Sulfur Oxidation

Oxidizing AgentTypical Product(s)
meta-Chloroperbenzoic acid (m-CPBA)Sulfoxide, Sulfone
Oxone® (Potassium peroxymonosulfate)Sulfone
Potassium permanganate (KMnO₄)Sulfone
Peracetic acidSulfone

Reduction Reactions (e.g., imidazole (B134444) ring reduction to dihydro derivatives)

The reduction of the imidazo[5,1-b]thiazole ring system to its dihydro derivatives represents a potential pathway for introducing structural flexibility and creating saturated heterocyclic motifs. However, specific literature detailing the controlled reduction of the imidazole portion of this compound to yield dihydro derivatives is not extensively documented. In principle, such transformations could be achieved using catalytic hydrogenation under specific conditions that favor the reduction of the imidazole C=C double bond over the reduction of the aldehyde or the thiazole ring. The choice of catalyst (e.g., Palladium, Platinum, or Rhodium) and reaction parameters would be critical to achieving selectivity.

Electrophilic Substitution Reactions (e.g., with halogens or nitro groups)

Electrophilic substitution reactions are fundamental for the functionalization of aromatic and heteroaromatic rings. The reactivity of the imidazo[5,1-b]thiazole system towards electrophiles is influenced by the electron distribution across the bicyclic structure. For the parent imidazo[5,1-b]thiazole system, electrophilic attack, such as nitrosation with sodium nitrite (B80452) in acetic acid, has been shown to occur at the 7-position to yield 7-nitroso compounds, provided this position is unsubstituted. researchgate.net

However, detailed studies on the electrophilic substitution (e.g., halogenation or nitration) specifically on the this compound derivative are not prominently featured in available research. The presence of the electron-withdrawing carbaldehyde group at the 3-position would be expected to deactivate the ring system towards electrophilic attack, potentially requiring harsher reaction conditions and influencing the regioselectivity of the substitution. In the isomeric imidazo[2,1-b]thiazole system, electrophilic substitution typically occurs at the C5 position. nih.govsarcouncil.com

Table 1: Representative Electrophilic Substitution on the Imidazo[5,1-b]thiazole Core No specific data is available for this compound. The following table is based on the general reactivity of the parent ring system.

ReactantElectrophile SourcePosition of SubstitutionProductReference
5-Phenyl-imidazo[5.1-b]thiazoleSodium Nitrite / Acetic Acid77-Nitroso-5-phenyl-imidazo[5.1-b]thiazole researchgate.net

Cross-Coupling Reactions for Functionalization (e.g., Sonogashira coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key method for introducing alkynyl moieties. While the Sonogashira reaction is widely used for the synthesis and functionalization of various heterocyclic systems, including the construction of the imidazo[2,1-b]thiazole core northeastern.edu, specific examples of its application to functionalize a pre-formed this compound are not well-documented. For such a reaction to be feasible, a halogenated precursor, such as a bromo- or iodo-substituted this compound, would be required. The reaction would typically proceed in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Table 2: Generalized Scheme for Sonogashira Coupling This table represents a hypothetical reaction scheme as specific examples for this compound are not available.

Substrate (Hypothetical)Alkyne PartnerCatalyst SystemProduct (Hypothetical)
Halo-Imidazo[5,1-b]thiazole-3-carbaldehydeR-C≡CHPd catalyst, Cu(I) co-catalyst, Base(Alkynyl)-Imidazo[5,1-b]thiazole-3-carbaldehyde

Intramolecular Amidation Reactions

Intramolecular amidation is a crucial reaction for the synthesis of cyclic lactams and other nitrogen-containing ring systems. This transformation typically involves the cyclization of a molecule containing both a carboxylic acid (or its derivative) and an amine functionality. In the context of this compound, this reaction is not directly applicable without prior modification. To utilize this chemistry, the carbaldehyde would first need to be converted into a substrate suitable for amidation, for instance, by linking it to a chain containing both an amine and a carboxyl group. There are no specific examples in the literature of intramolecular amidation reactions originating directly from this compound.

[3+2] Cycloaddition Reactions for Spirooxindole Hybrids

The 1,3-dipolar [3+2] cycloaddition reaction is a highly efficient method for constructing five-membered heterocyclic rings. A common application is the reaction of an azomethine ylide (the 1,3-dipole) with a dipolarophile to form pyrrolidine (B122466) rings. This strategy has been successfully employed to synthesize complex spirooxindole hybrids, which are of significant interest in drug discovery.

Research has demonstrated the synthesis of spirooxindole-pyrrolidine-thiazole hybrids via a one-pot, multi-component [3+2] cycloaddition. researchgate.netmdpi.com In these cases, an azomethine ylide, generated in situ from isatin and an amino acid, reacts with an ethylene-based derivative of the imidazo[2,1-b]thiazole scaffold, which acts as the dipolarophile. mdpi.com While this showcases the utility of the [3+2] cycloaddition for related isomers, specific studies employing this compound or its derivatives as the dipolarophile in the synthesis of spirooxindole hybrids have not been reported. For the carbaldehyde itself to act as a dipolarophile, it would likely require prior conversion to an activated alkene derivative.

Advanced Spectroscopic and Structural Characterization of Imidazo 5,1 B Thiazole 3 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of imidazo[5,1-b]thiazole (B6145799) derivatives by providing detailed information about the local chemical environments of proton (¹H) and carbon (¹³C) nuclei. nih.govnih.gov

In the ¹H NMR spectrum of an Imidazo[5,1-b]thiazole-3-carbaldehyde derivative, the aldehyde proton (CHO) presents the most characteristic signal, appearing as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the heterocyclic core also exhibit distinct chemical shifts. For instance, the proton on the imidazole (B134444) ring often appears as a singlet around δ 8.0-8.5 ppm. Protons on the thiazole (B1198619) portion of the fused ring system will have shifts dependent on their specific location and coupling partners. Substituents on the bicyclic system will further influence the chemical shifts and splitting patterns of adjacent protons.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, resonating significantly downfield, typically in the range of δ 180-190 ppm. The carbons within the fused imidazole and thiazole rings appear in the aromatic region (δ 110-160 ppm). nih.gov The precise chemical shifts help to distinguish between different carbon atoms within the heterocyclic system and confirm the position of various substituents. nih.govnih.gov The structures of newly synthesized compounds are routinely confirmed using both ¹H and ¹³C NMR spectroscopy. researchgate.netrsc.org

Interactive Table: Representative NMR Chemical Shifts (δ, ppm) for this compound Derivatives.

Nucleus Functional Group Typical Chemical Shift Range (ppm)
¹H Aldehyde (-CHO) 9.5 - 10.5
¹H Imidazole Ring (C-H) 8.0 - 8.5
¹H Thiazole Ring (C-H) 7.0 - 8.0
¹³C Aldehyde Carbonyl (C=O) 180 - 190

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives based on their characteristic vibrational frequencies. researchgate.net The most prominent and diagnostic absorption band in the IR spectrum is due to the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears as a strong, sharp peak in the region of 1680-1710 cm⁻¹. researchgate.net

Other important vibrational modes include the C-H stretching of the aromatic and aldehyde groups, which are observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. The C=N and C=C stretching vibrations within the fused heterocyclic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net The presence and position of these characteristic bands provide confirmatory evidence for the molecular structure. nih.gov

Interactive Table: Key IR Absorption Frequencies for this compound.

Vibrational Mode Functional Group Characteristic Frequency Range (cm⁻¹) Intensity
C=O Stretch Aldehyde 1680 - 1710 Strong
C-H Stretch Aromatic/Heterocyclic 3000 - 3100 Medium
C-H Stretch Aldehyde 2800 - 2900 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and confirm the elemental composition of this compound derivatives. Techniques like Electrospray Ionization (ESI) are commonly employed, which typically generate a protonated molecular ion peak ([M+H]⁺). nih.gov This peak allows for the accurate determination of the molecular mass of the synthesized compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). nih.gov This precision enables the calculation of the exact elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. This is crucial for definitively confirming the identity of a newly synthesized derivative. nih.gov Tandem mass spectrometry (MS/MS) experiments can be further utilized to study the fragmentation patterns of the molecular ion, providing additional structural information by identifying characteristic neutral losses or fragment ions, which helps in the structural elucidation of isomers. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

For related heterocyclic aldehydes like Benzo researchgate.netresearchgate.netimidazo[2,1-b]thiazole-2-carbaldehyde, X-ray analysis has revealed that the fused ring system is essentially planar. researchgate.net The crystal packing of these molecules is often stabilized by a network of non-covalent intermolecular interactions. A key interaction observed is the formation of C—H⋯O hydrogen bonds, where a hydrogen atom from one molecule interacts with the aldehyde oxygen of a neighboring molecule. These interactions can link molecules into specific arrangements, such as inversion dimers that form distinct ring motifs. researchgate.net

Interactive Table: Common Intermolecular Interactions in this compound Crystals.

Interaction Type Description Typical Distance
C—H⋯O Hydrogen Bonds Interaction between a carbon-bound hydrogen and an aldehyde oxygen. 2.5 - 3.5 Å

Stereochemical Analysis using Advanced NMR Techniques (e.g., NOE experiments)

While the parent this compound is an achiral molecule, derivatives can be synthesized with chiral centers, leading to the formation of stereoisomers (enantiomers or diastereomers). In such cases, advanced NMR techniques like the Nuclear Overhauser Effect (NOE) are indispensable for determining the relative stereochemistry.

NOE experiments, including 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect the transfer of nuclear spin polarization between protons that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. By observing cross-peaks between specific protons in the 2D spectrum, it is possible to deduce their spatial proximity. This information allows for the determination of the relative configuration of substituents at chiral centers within the molecule. For example, if a substituent on the thiazole ring creates a stereocenter, NOE correlations between protons on that substituent and protons on the fused imidazole ring can establish their relative orientation (e.g., cis or trans). While not applicable to the achiral parent compound, these techniques are vital for the full structural characterization of its chiral derivatives. beilstein-journals.org

Computational Chemistry and Molecular Modeling of Imidazo 5,1 B Thiazole 3 Carbaldehyde Derivatives

Quantum Mechanical Studies: Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of imidazo[5,1-b]thiazole (B6145799) derivatives. najah.eduorientjchem.org These studies elucidate key molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

DFT methods are employed to investigate the effect of different substituents on the geometric and electronic properties of the imidazo-thiazole core. najah.edu The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. najah.edu A smaller energy gap generally implies higher reactivity. For instance, studies on related hydrazone scaffolds have shown that HOMO-LUMO energy gaps can be tuned by altering substituents, which in turn influences the molecule's electronic and nonlinear optical properties. nih.gov

Molecular Electrostatic Potential (MEP) maps are used to identify the electron-rich and electron-deficient regions of a molecule, which helps in predicting sites for electrophilic and nucleophilic attack. najah.eduorientjchem.org These maps are valuable for understanding intermolecular interactions, particularly in the context of a molecule's potential to bind with a biological target. najah.edu

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net By calculating the electronic transition energies and oscillator strengths, TD-DFT can assign the observed absorption bands to specific electronic transitions within the molecule, such as π→π* or n→π* transitions. researchgate.net These theoretical calculations of absorption wavelengths often show good agreement with experimental data, helping to confirm the structural and electronic characteristics of the synthesized compounds. nih.govresearchgate.net

Table 1: Key Parameters from Quantum Mechanical Studies

ParameterMethodSignificance
HOMO-LUMO Energy GapDFTIndicates chemical reactivity, kinetic stability, and electronic properties. najah.edu
Molecular Electrostatic Potential (MEP)DFTIdentifies reactive sites for electrophilic and nucleophilic attacks and predicts intermolecular interactions. najah.edu
UV-Vis Spectral BandsTD-DFTPredicts electronic absorption wavelengths and helps in the interpretation of experimental spectra. nih.govresearchgate.net
Natural Bond Orbital (NBO) AnalysisDFTInvestigates charge transfer within the molecule and the stability arising from hyperconjugative interactions. najah.edunih.gov

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For imidazo[5,1-b]thiazole derivatives, docking studies have been instrumental in elucidating their binding modes with various protein targets, including tubulin, carbonic anhydrase, and succinate (B1194679) dehydrogenase (SDH).

Tubulin Protein: Several studies have investigated imidazo-thiazole derivatives as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Molecular docking simulations have shown that these compounds can bind to the colchicine (B1669291) binding site of the tubulin protein. nih.govjohnshopkins.edu For example, docking studies of imidazo[2,1-b] johnshopkins.eduresearchgate.netnih.govthiadiazole-linked oxindoles revealed key interactions with amino acid residues such as αAsn101, βThr179, and βCys241 in the colchicine site. nih.gov Similarly, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were also found to occupy this site, explaining their mechanism of action as microtubule-destabilizing agents. johnshopkins.eduresearchgate.net

Carbonic Anhydrase: Carbonic anhydrase (CA) isozymes are important targets for various therapeutic areas. Molecular docking has been used to study the interaction of related heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, with human carbonic anhydrase isozymes (hCA I and hCA II). drugbank.com These studies reveal that the compounds can exhibit high affinity for the active site, forming interactions with key amino acid residues and the essential Zn2+ ion, often comparable to standard inhibitors like acetazolamide. drugbank.comnih.gov Docking of benzimidazole-1,3,4-triazole hybrids confirmed their binding interactions within the active site of hCA I and hCA II, corroborating experimental inhibition data. nih.gov

Succinate Dehydrogenase (SDH): While specific docking studies of Imidazo[5,1-b]thiazole-3-carbaldehyde with SDH are less commonly reported in the provided context, the general approach involves docking the ligand into the enzyme's active site to predict binding affinity and interactions. This information is crucial for designing novel fungicides and antimicrobial agents that target cellular respiration.

Table 2: Examples of Molecular Docking Interactions

Target ProteinLigand ClassKey Interacting ResiduesBinding SiteBinding Affinity (Example)
TubulinImidazo[2,1-b] johnshopkins.eduresearchgate.netnih.govthiadiazole-linked oxindolesαAsn101, βThr179, βCys241 nih.govColchicine site nih.gov-
Carbonic Anhydrase I & II1,3,4-Thiadiazole derivativesInteractions with active site residues and Zn2+ ion drugbank.comEnzyme active site drugbank.comIC50 values in the nanomolar range drugbank.com
Glypican-3 (GPC-3)Imidazo[2,1-b]thiazole-linked thiadiazole conjugatesHydrogen bonding and pi-stacking interactions nih.gov--10.30 to -6.90 kcal·mol−1 nih.gov

Analysis of Intermolecular Forces and Crystal Packing via Computational Methods

The analysis of crystal packing and intermolecular forces is vital for understanding the solid-state properties of molecules, which influences their stability, solubility, and bioavailability. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov

This method maps various properties onto the Hirshfeld surface, including d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, representing key interactions like hydrogen bonds. nih.gov The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts present in the crystal. researchgate.net

For related heterocyclic structures, Hirshfeld analysis has shown that H···H, H···C/C···H, and H···O/O···H contacts are often the most significant contributors to crystal packing, indicating the predominance of van der Waals forces and hydrogen bonding. researchgate.netnih.gov For example, in one benzohydrazide (B10538) derivative, H···H contacts accounted for 45.7% of the total interactions, while H···C/C···H contacts contributed 20.2%. researchgate.net In another crystal structure, the dominant interactions were H···H (47.0%), H···O/O···H (16.9%), H···C/C···H (8.0%), and H···S/S···H (7.6%). nih.gov The presence of specific atoms like chlorine or sulfur can introduce other important interactions, such as Cl···H, S···H, S···C, and S···N contacts. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Heterocyclic Compounds

Intermolecular ContactContribution (%) in Compound A researchgate.netContribution (%) in Compound B nih.govContribution (%) in Compound C nih.gov
H···H45.7%47.0%17.7%
H···C / C···H20.2%8.0%-
O···H / H···O-16.9%-
S···H / H···S-7.6%21.1%
N···H / H···N--24.3%
S···C / C···S--9.7%

Integration of Computational and Experimental Data in Structure-Activity Relationship Studies

A key strength of computational chemistry lies in its integration with experimental results to build robust structure-activity relationship (SAR) models. This synergy accelerates the drug discovery process by providing a rational basis for designing more effective molecules. nih.govnih.gov

In the development of imidazo[2,1-b]thiazole (B1210989) derivatives, computational data from docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are frequently correlated with in vitro biological activity data, such as IC50 values. nih.gov For instance, a series of novel imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antioxidant activity. nih.gov Docking studies targeting human peroxiredoxin 5 were used to explore possible interactions, and these computational insights, combined with experimental results, helped to establish a relationship between the biological, electronic, and physicochemical properties of the compounds. nih.gov

Similarly, in the search for new anticancer agents, imidazo[2,1-b]oxazole derivatives were evaluated as mutant BRAF kinase inhibitors. nih.gov 3D-QSAR (Quantitative Structure-Activity Relationship) models were developed to identify the structural features critical for potent anticancer activity. nih.gov The insights from these models led to the design of new inhibitors with high predicted activity, which were then further evaluated using molecular docking and molecular dynamics simulations to confirm their binding stability. nih.gov

This integrated approach allows researchers to:

Rationalize Experimental Observations: Computational models can explain why certain structural modifications lead to an increase or decrease in biological activity. researchgate.net

Predict the Activity of New Compounds: SAR and QSAR models can be used to predict the potency of virtual compounds before they are synthesized, saving time and resources. nih.gov

Optimize Lead Compounds: By understanding the key interactions at the active site and the required physicochemical properties, lead compounds can be rationally modified to improve their efficacy and drug-likeness. nih.govnih.gov

The combination of in silico predictions (such as ADME profiling, toxicity, and drug-likeness) with in vitro assays provides a comprehensive evaluation of new drug candidates, guiding the selection of the most promising compounds for further development. nih.govnih.gov

Structure Activity Relationship Sar Studies of Imidazo 5,1 B Thiazole 3 Carbaldehyde Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity Profiles

The biological activity and selectivity of imidazo[5,1-b]thiazole (B6145799) derivatives are profoundly influenced by the nature, size, and position of various substituents on the core structure. These modifications modulate the electronic, steric, and physicochemical properties of the molecules, thereby affecting their interaction with biological targets.

Electronic Effects (e.g., electron-withdrawing groups enhancing anti-TB activity)

The electronic properties of substituents play a critical role in the potency of imidazothiazole derivatives, particularly in their application as antitubercular agents. Research on the related imidazo[2,1-b]thiazole (B1210989) and imidazo[2,1-b] nih.govnih.govnih.govthiadiazole scaffolds consistently demonstrates that the introduction of electron-withdrawing groups (EWGs) enhances activity against Mycobacterium tuberculosis.

For instance, in a series of benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, halogen substitutions were found to enhance biological activity due to their electron-withdrawing effects. nih.gov Compounds featuring bromine and fluorine showed strong anti-mycobacterial potential. nih.gov Similarly, another study on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives identified a compound with a 4-nitro phenyl moiety—a potent EWG—as the most active against M. tuberculosis H37Ra, with a half-maximal inhibitory concentration (IC₅₀) of 2.32 μM. nih.govrsc.org This trend is further supported by studies on imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles, where a nitro substituent at the para position of a phenyl ring at the C-6 position resulted in superior anti-TB activity (Minimum Inhibitory Concentration, MIC of 3.14 µg/mL). researchgate.net Conversely, derivatives with electron-donating groups (EDGs) like methoxy, or unsubstituted phenyl rings, generally exhibit reduced or poor antitubercular activity. researchgate.net

Table 1: Effect of Electronic Substituents on Antitubercular Activity of Imidazothiazole Analogs
ScaffoldSubstituent (Position)Electronic EffectReported Activity (MIC/IC₅₀)Reference
Benzo-[d]-imidazo-[2,1-b]-thiazole4-Nitro phenylStrong EWGIC₅₀ = 2.32 μM nih.govrsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazole2,4-Dichloro phenylEWGIC₅₀ = 2.03 μM nih.govrsc.org
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole4-Nitro phenyl (C-6)Strong EWGMIC = 3.14 µg/mL researchgate.net
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleUnsubstituted phenyl (C-6)NeutralPoor Activity researchgate.net
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleMethoxy phenyl (C-6)EDGPoor Activity researchgate.net

Steric Effects (e.g., bulky aryl groups correlating with anticancer activity)

The size and spatial arrangement of substituents (steric effects) are crucial determinants of anticancer activity in imidazothiazole derivatives. The introduction of bulky groups can enhance binding affinity to target proteins, such as kinases or tubulin, by occupying specific hydrophobic pockets.

In a study of imidazo[2,1-b]thiazole derivatives as potential focal adhesion kinase (FAK) inhibitors, compounds bearing methyl, propyl, or phenyl moieties at specific positions on a spirothiazolidinone ring demonstrated high inhibitory activity. nih.gov Another series of imidazo[2,1-b]thiazole derivatives showed potent antiproliferative activity against human melanoma cell lines, with specific bulky sulfonamide derivatives showing sub-micromolar IC₅₀ values. nih.gov The presence of these larger groups is often essential for achieving high potency and, in some cases, selectivity towards specific cancer cell lines. nih.gov

Influence of Substitution Position on Potency

The position of a substituent on the imidazothiazole ring system is as critical as its intrinsic properties. Altering the substitution pattern can dramatically change the molecule's orientation within a biological target's binding site, thus affecting its potency.

For benzo[d]imidazo[5,1-b]thiazole derivatives developed as phosphodiesterase 10A (PDE10A) inhibitors, potent analogs were identified with specific heteroaromatic substitutions. nih.gov Subsequent replacement of these aromatic groups with saturated heteroalkyl groups at the same position led to a compound with excellent PDE10A activity and a favorable pharmacokinetic profile. nih.gov In the context of antitubercular agents, studies on imidazo[2,1-b]thiazoles revealed that substituents on the C-6 position significantly impact activity. researchgate.net For example, a 5-nitroso group was found to confer potent antitubercular activity when attached to a 6-p-chlorophenylimidazo[2,1-b]thiazole core. researchgate.net Similarly, for imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles, the activity was found to be considerably affected by various substituents at the 6th position of the nucleus. researchgate.net

Role of Core Structure Modifications and Ring Fusion (e.g., [5,1-b] vs. [2,1-b] fusion) on Efficacy

Imidazo[2,1-b]thiazole ([2,1-b] fusion): This scaffold is extensively investigated and has yielded derivatives with a wide array of biological activities, including anticancer, antitubercular, anti-inflammatory, and antimicrobial properties. nih.govmdpi.commdpi.com Many anticancer derivatives of this isomer function as kinase inhibitors or microtubule-targeting agents. nih.govnih.gov Its antitubercular activity is also well-documented, with compounds targeting enzymes like pantothenate synthetase. nih.govrsc.org

Imidazo[5,1-b]thiazole ([5,1-b] fusion): While less explored, the [5,1-b] scaffold has shown promise in different therapeutic areas. Derivatives of this core have been identified as potent and selective PDE10A inhibitors for potential use as antipsychotics. nih.gov Other research has focused on developing novel antifungal agents based on the imidazo[5,1-b]thiazole structure, with some compounds showing efficacy comparable to commercial pesticides. nih.govresearchgate.net

This divergence in activity suggests that the geometry of the [5,1-b] fusion may present a unique pharmacophore that interacts with targets distinct from those of the [2,1-b] isomer.

Table 2: Comparison of Biological Activities Based on Ring Fusion
Scaffold IsomerPrimary Biological Activities ReportedExample Molecular Targets/ApplicationsReferences
Imidazo[2,1-b]thiazoleAnticancer, Antitubercular, Anti-inflammatory, AntimicrobialKinases (FAK), Tubulin, Pantothenate Synthetase nih.govnih.govmdpi.comnih.gov
Imidazo[5,1-b]thiazoleAntipsychotic, AntifungalPhosphodiesterase 10A (PDE10A), Fungal Cell Membranes nih.govnih.govresearchgate.net

Design Principles for Optimized Biological Potency (e.g., O-linkage vs. N-linkage in conjugates)

One successful approach involves the use of a 1,2,3-triazole linker, often synthesized via a Huisgen 1,3-dipolar cycloaddition ("click chemistry"). nih.gov This N-based linkage has been used to create imidazo[2,1-b]thiazole-triazole conjugates that act as potent microtubule-destabilizing agents for anticancer therapy. nih.gov In these molecules, the triazole ring acts as a stable and biocompatible linker that correctly orients the imidazothiazole and another aryl moiety to interact with the colchicine (B1669291) binding site of tubulin. Similarly, imidazo[2,1-b]thiazole has been conjugated with benzimidazole (B57391) and chalcone (B49325) moieties to produce potent tubulin inhibitors. nih.govresearchgate.net The consistent success of these N-linked conjugates highlights a robust design principle for developing potent anticancer agents from this scaffold.

Correlation between Physicochemical Parameters and Biological Outcomes

The biological activity of imidazothiazole derivatives is closely linked to their physicochemical properties, such as lipophilicity, solubility, and molecular weight. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.

In silico ADME predictions are often used in the early stages of drug design to select candidates with favorable properties. nih.gov Studies on imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown that compounds adhering to Lipinski's rule of five and demonstrating good predicted aqueous solubility are more likely to be successful in biological assays. nih.gov For antitubercular agents, optimal lipophilicity is crucial for penetrating the complex, lipid-rich cell wall of M. tuberculosis. nih.gov

Mechanistic Insights into the Biological Activities of Imidazo 5,1 B Thiazole 3 Carbaldehyde Derivatives

Molecular Mechanisms of Anticancer Activity

Imidazo[5,1-b]thiazole (B6145799) derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and interfering with the cellular machinery essential for division.

Apoptosis Induction Pathways

A key strategy by which these compounds eliminate cancer cells is through the induction of apoptosis. Research indicates that certain imidazo[2,1-b]thiazole-based aryl hydrazones trigger apoptosis in breast cancer cells (MDA-MB-231). nih.gov This process is often initiated through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential. nih.govnih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria.

Following mitochondrial disruption, a cascade of enzymes known as caspases is activated. Specifically, the activation of caspase-3 has been observed in cells treated with imidazo[2,1-b]thiazole-coupled noscapine (B1679977) derivatives. acs.org Activated caspase-3 is a critical executioner caspase that proceeds to cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov One of the key substrates for caspase-3 is Poly(ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP from its active 116 kDa form to an inactive 89 kDa fragment is a well-established indicator of caspase-dependent apoptosis and has been documented in pancreatic cancer cells (MIA PaCa-2) upon treatment with these derivatives. acs.org This inactivation of PARP, an enzyme involved in DNA repair, ensures that the cell cannot reverse the apoptotic process. acs.org

Studies on specific derivatives have demonstrated these effects in various cancer cell lines, as detailed in the table below.

Derivative ClassCancer Cell LineObserved Apoptotic Events
Imidazo[2,1-b]thiazole-based aryl hydrazonesMDA-MB-231 (Breast)Induction of early apoptosis, loss of mitochondrial membrane potential. nih.gov
Benzo[d]imidazo[2,1-b]thiazole-propenone conjugatesHeLa (Cervical)Loss of mitochondrial membrane potential (40%), 4-fold increase in Reactive Oxygen Species (ROS). nih.gov
Imidazo[2,1-b]thiazole-coupled noscapine conjugatesMIA PaCa-2 (Pancreatic)Increased expression and cleavage of caspase-3, cleavage of PARP. acs.org

Cell Cycle Perturbation and Growth Inhibition

In addition to inducing apoptosis, imidazo[5,1-b]thiazole derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division, and disruption at any point can inhibit tumor growth.

Several studies have shown that these compounds can cause cell cycle arrest at specific phases. For instance, certain imidazo[2,1-b]thiazole-based aryl hydrazones were found to significantly arrest MDA-MB-231 breast cancer cells in the G0/G1 phase. nih.govnih.gov Similarly, 3-arylaminopropenone linked 2-arylbenzo[d]imidazo[2,1-b]thiazole conjugates caused G1 phase arrest in HeLa cervical cancer cells. nih.gov In contrast, other derivatives, such as those coupled with noscapine or certain imidazo[2,1-b] acs.orgnih.govresearchgate.netthiadiazole-linked oxindoles, have been shown to induce arrest at the G2/M phase in pancreatic and other cancer cell lines. acs.orgnih.govnih.govresearchgate.net This arrest prevents the cells from entering mitosis, the final stage of cell division.

Derivative ClassCancer Cell LineCell Cycle Phase of Arrest
Imidazo[2,1-b]thiazole-based aryl hydrazonesMDA-MB-231 (Breast)G0/G1 Phase. nih.govnih.gov
Benzo[d]imidazo[2,1-b]thiazole-propenone conjugatesHeLa (Cervical)G1 Phase. nih.gov
Imidazo[2,1-b]thiazole-coupled noscapine conjugatesMIA PaCa-2 (Pancreatic)G2/M Phase. acs.org
Imidazo[2,1-b] acs.orgnih.govresearchgate.netthiadiazole-linked oxindolesVariousG2/M Phase. nih.govresearchgate.net

Tubulin Protein Interaction and Inhibition

The microtubule network, composed of tubulin protein polymers, is a critical component of the cellular cytoskeleton and the mitotic spindle, which is essential for chromosome segregation during cell division. nih.gov Consequently, tubulin is a major target for anticancer drugs. Imidazo[5,1-b]thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.

These compounds act as microtubule-destabilizing agents by binding to tubulin heterodimers and preventing their assembly into microtubules. acs.org Molecular docking studies and experimental evidence suggest that many of these derivatives bind to the colchicine-binding site on β-tubulin. nih.govjohnshopkins.edunih.govnih.gov This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is vital for mitotic spindle formation. The inhibition of tubulin polymerization leads to the G2/M phase cell cycle arrest mentioned previously. acs.orgnih.gov

Western blot analysis has confirmed this mechanism, showing that treatment with imidazo[2,1-b]thiazole-noscapine conjugates leads to an accumulation of tubulin in the soluble (unpolymerized) fraction within cancer cells. acs.orgjohnshopkins.edu This disruption of the microtubule network ultimately triggers apoptosis and leads to cell death.

Mechanisms of Antimicrobial and Antitubercular Action

The therapeutic potential of imidazo[5,1-b]thiazole derivatives extends to infectious diseases, where they exhibit significant activity against a range of bacterial, fungal, and mycobacterial pathogens.

Enzyme Inhibition in Bacterial and Fungal Pathogens

A primary mechanism for the antimicrobial and antifungal activity of these compounds is the inhibition of essential enzymes in pathogens. Succinate (B1194679) dehydrogenase (SDH), a key enzyme complex in both the citric acid cycle and the electron transport chain, has been identified as a target for some pyrazole-thiazole carboxamides, which act as SDH inhibitors (SDHIs). researchgate.netresearchgate.netnih.gov By inhibiting SDH, these compounds disrupt cellular respiration and energy production, leading to fungal cell death. researchgate.net

In bacteria, enzymes involved in DNA replication, such as DNA gyrase, are potential targets. Molecular docking studies have suggested that certain imidazo[5,1-b]quinazoline derivatives can interact effectively with the active site of E. coli DNA gyrase, indicating a potential mechanism for their antibacterial effects. researchgate.net Additionally, some derivatives have demonstrated the ability to disrupt the fungal cell membrane, leading to the leakage of cellular contents and subsequent cell death. nih.gov

Disruption of Essential Mycobacterial Processes

Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have shown particular promise as antitubercular agents, targeting critical processes in Mycobacterium tuberculosis (Mtb). A key target identified for imidazo[2,1-b]thiazole-5-carboxamides (ITAs) is QcrB. nih.govresearchgate.netacs.orgnih.gov QcrB is a subunit of the ubiquinol-cytochrome c reductase (cytochrome bcc complex), which is a crucial component of the electron transport chain responsible for respiratory ATP synthesis. nih.govplos.org

By inhibiting QcrB, these compounds effectively block the electron transport chain, disrupting the proton motive force and halting ATP production, which is essential for the bacterium's survival. nih.gov This mechanism is consistent with the observed potent activity of ITAs against replicating, drug-resistant, and non-replicating strains of Mtb. nih.govacs.org The specificity of this target contributes to the low toxicity of these compounds against mammalian cells. acs.org

Derivative ClassPathogenTarget/Mechanism
Pyrazole-thiazole carboxamidesFungi (e.g., Rhizoctonia cerealis)Succinate Dehydrogenase (SDH) inhibition. nih.gov
Imidazo[5,1-b]quinazolinesBacteria (e.g., E. coli)Putative DNA gyrase inhibition. researchgate.net
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs)Mycobacterium tuberculosisInhibition of QcrB, disrupting respiratory ATP synthesis. nih.govacs.orgnih.gov

Effectiveness against Intracellular MRSA

Derivatives of the imidazo[2,1-b]thiazole scaffold, an isomer of imidazo[5,1-b]thiazole, have demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Studies on 5,6-dihydroimidazo[2,1-b]thiazole compounds identified several derivatives with potent efficacy against MRSA. The most active of these compounds registered a minimum inhibitory concentration (MIC90) value of 3.7 µg/mL. nih.gov Further investigation into the mechanism of these compounds suggests they may target and inhibit DNA gyrase activity. nih.gov

Additionally, certain azoalkyl ether imidazo[2,1-b]benzothiazoles have shown a wide spectrum of activity against various pathogens, including MRSA. nih.gov One derivative, featuring a propyl linker, was found to be up to eight times more effective against MRSA than reference antibiotics like chloromycin and norfloxacin. nih.gov While these findings highlight the potential of the broader imidazothiazole class of compounds in combating MRSA, specific research focusing on their effectiveness against the challenging intracellular form of MRSA is not extensively detailed in the current literature. One study on a related arylthiazole antibiotic, however, did show an 81% reduction in intracellular MRSA within infected macrophages, indicating that thiazole-based scaffolds can be engineered to penetrate host cells and eliminate internalized bacteria.

Enzyme Inhibition Studies

Derivatives of imidazo[2,1-b]thiazole have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates demonstrated selective activity against the cytosolic isoform hCA II, with inhibition constants (Ki) in the micromolar range, while showing no significant activity against hCA I, IX, and XII. mdpi.com This selectivity for hCA II is noteworthy as this isoform is a target for various pathologies. In contrast, other studies on imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole derivatives, which feature a related core structure, have reported low nanomolar inhibitory activity against both hCA I and hCA II. brieflands.com

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Imidazo[2,1-b]thiazole Derivatives

Compound Class Target Isoform Inhibition Constant (Ki) Selectivity
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates hCA II 57.7–98.2 µM Selective over hCA I, IX, XII
Imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole derivatives hCA I Low nanomolar range Not specified
Imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole derivatives hCA II Low nanomolar range Not specified

The benzo[d]imidazo[5,1-b]thiazole scaffold has been identified as a new class of potent phosphodiesterase 10A (PDE10A) inhibitors. Structure-activity relationship studies led to the discovery of several potent analogs, with one tool compound demonstrating excellent PDE10A activity, high selectivity, and central nervous system penetrability. researchgate.net In silico docking experiments have helped to confirm the binding mode of these inhibitors within the enzyme's active site. researchgate.netnih.gov PDE10A is considered a significant target for treating neuropsychiatric disorders, and the development of inhibitors from this chemical class represents a promising therapeutic avenue. researchgate.netnih.gov

Imidazo[5,1-b]thiazole derivatives and their isomers have been shown to inhibit a variety of protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.

Focal Adhesion Kinase (FAK): A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and evaluated as potential anticancer agents, with their mechanism of action linked to the inhibition of Focal Adhesion Kinase (FAK). nih.gov Compounds featuring a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety showed particularly high FAK inhibitory activity, with the most potent compound recording an IC50 value of 0.1090 µM. nih.gov

IGF-1R, EGFR, and ErbB2: An imidazo[2,1-b]thiazole compound series has been identified with inhibitory activity against Insulin-like growth factor 1 receptor (IGF-1R), Epidermal Growth Factor Receptor (EGFR), and ErbB2. One derivative demonstrated notable efficacy against IGF-1R with an IC50 of 41 nM, alongside moderate potencies against EGFR (350 nM) and ErbB2 (310 nM). nih.gov

B-RAF: Certain imidazo[2,1-b]thiazole derivatives have been investigated for their effects on inhibiting cell growth, with some demonstrating increased effectiveness against MCF-7 breast cancer cells (IC50 = 0.475 µM) compared to the reference drug sorafenib. nih.gov

ALK5: A series of imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazoles were developed as inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as ALK5. One compound showed prominent ALK5 inhibition with an IC50 of 0.0012 μM.

Table 2: Kinase Inhibition Profile of Imidazo[5,1-b]thiazole Derivatives and Isomers

Compound Class Kinase Target Potency (IC50)
Imidazo[2,1-b]thiazole derivative Focal Adhesion Kinase (FAK) 0.1090 µM
Imidazo[2,1-b]thiazole derivative IGF-1R 41 nM
Imidazo[2,1-b]thiazole derivative EGFR 350 nM
Imidazo[2,1-b]thiazole derivative ErbB2 310 nM
Imidazo[2,1-b]thiazole derivative B-RAF (vs. MCF-7 cells) 0.475 µM
Imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole derivative ALK5 0.0012 µM

The anti-inflammatory properties of imidazothiazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes. A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were synthesized and found to be highly potent and selective inhibitors of the COX-2 isoenzyme. brieflands.comresearchgate.net The most active compound, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, exhibited a COX-2 IC50 value of 0.08 µM and a high selectivity index. brieflands.comresearchgate.net Molecular docking studies have further elucidated the binding interactions of these compounds within the COX-2 active site. brieflands.com

Conversely, Jun kinase has not been identified as a primary target for this class of compounds in the reviewed literature.

Elucidation of Other Biological Mechanisms (e.g., anti-inflammatory, anticoagulant)

The imidazo[2,1-b]thiazole scaffold is a core component of molecules with a broad spectrum of pharmacological activities, including well-documented anti-inflammatory effects. nih.govmdpi.comnih.gov The primary mechanism for this anti-inflammatory action is the inhibition of COX enzymes, particularly the selective inhibition of COX-2, which is responsible for mediating inflammation and pain. brieflands.comnih.gov Several studies have reported the synthesis of imidazo[2,1-b]thiazole and imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole derivatives that show significant reduction of edema in animal models of inflammation, with some compounds exhibiting activity comparable or superior to the standard drug diclofenac. semanticscholar.org

There is currently no significant evidence in the available scientific literature to suggest that imidazo[5,1-b]thiazole-3-carbaldehyde derivatives possess anticoagulant activity. This area remains to be explored.

Advanced Research Methodologies for Biological Evaluation of Imidazo 5,1 B Thiazole 3 Carbaldehyde Derivatives

In Vitro Assays for Cellular Activity and Cytotoxicity

Initial assessment of the biological potential of Imidazo[5,1-b]thiazole-3-carbaldehyde derivatives often begins with in vitro assays that measure their impact on cell viability and proliferation, particularly in cancer cell lines. The Sulforhodamine B (SRB) assay is a common method used for this purpose, providing a quantitative measure of cytotoxicity.

Derivatives of the closely related imidazo[2,1-b]thiazole (B1210989) scaffold have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. For instance, a series of imidazo[2,1-b]thiazole-coupled noscapine (B1679977) conjugates were tested for their in vitro cytotoxicity against HeLa (cervical cancer) and MIA PaCa-2 (pancreatic cancer) cell lines, among others. acs.org The half-maximal inhibitory concentration (IC50) values from these studies provide a clear indication of the antiproliferative potency of these compounds. acs.org One study on imidazo[2,1-b] acs.orgnih.govnih.govthiadiazole-5-carbaldehyde demonstrated its potency against murine and human leukemia cells, as well as HeLa cells, with IC50 values of 0.89 µM, 0.75 µM, and 0.90 µM, respectively. sci-hub.se

CompoundHeLa IC50 (µM)MIA PaCa-2 IC50 (µM)
Derivative A>5020.28 ± 0.98
Derivative B14.24 ± 0.5410.21 ± 0.42
Derivative C12.18 ± 0.468.14 ± 0.34
Derivative D10.24 ± 0.386.28 ± 0.28
Derivative E>5022.46 ± 1.04

This table presents the IC50 values of selected imidazo[2,1-b]thiazole-coupled noscapine derivatives against HeLa and MIA PaCa-2 cancer cell lines. acs.org

Biochemical Assays for Enzyme Inhibition Kinetics and Target Engagement

To understand the mechanism of action, biochemical assays are employed to investigate the interaction of this compound derivatives with specific molecular targets, such as enzymes. The stopped-flow CO2 hydrase assay is a prime example of a technique used to measure the inhibition kinetics of enzymes like carbonic anhydrases (CAs). nih.gov

This assay allows for the rapid mixing of enzyme and substrate, enabling the measurement of initial reaction rates. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were evaluated for their inhibitory potency against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov The results indicated that these compounds selectively inhibited the cytosolic isoform hCA II, with inhibition constants (Ki) in the micromolar range, while showing no significant activity against the other tested isoforms. nih.gov

CompoundhCA I Ki (µM)hCA II Ki (µM)hCA IX Ki (µM)hCA XII Ki (µM)
Conjugate 9aa>10098.2>100>100
Conjugate 9ab>10084.5>100>100
Conjugate 9ac>10065.4>100>100
Conjugate 9ad>10057.7>100>100
Conjugate 9ae>10072.9>100>100
Acetazolamide (Standard)0.250.0120.0250.0057

This table displays the inhibition constants (Ki) of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates against four human carbonic anhydrase isoforms, as determined by a stopped-flow CO2 hydrase assay. nih.gov

Cell-Based Assays for Specific Biological Pathways

Cell-based assays are crucial for understanding how this compound derivatives affect specific biological pathways within a cellular context. For instance, to investigate the antiviral activity of related compounds, the myeloblastoid cell line UT7/EpoS1 and primary erythroid progenitor cells (EPCs) have been utilized as relevant cellular systems for studying the replication of Parvovirus B19 (B19V). nih.govnih.gov

In one study, 6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazole-5-carbaldehydes were among the starting materials for the synthesis of derivatives that were subsequently tested for their ability to inhibit B19V replication. researchgate.net The results from these assays, which measure the amount of viral DNA, can reveal whether a compound has a selective inhibitory effect on viral replication. nih.gov For example, certain 3-((6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one derivatives showed a weak but selective reduction in viral replication in either UT7/EpoS1 cells or EPCs, indicating that small structural modifications can direct the activity towards a specific cell type. nih.gov

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery, allowing for the rapid evaluation of large libraries of compounds to identify initial "hits". For imidazo[2,1-b]thiazole derivatives, HTS methodologies have been employed to screen for various biological activities, including acetylcholinesterase inhibition using chemiluminescent microassays. nih.gov

Once initial hits are identified, lead optimization strategies are implemented to improve their potency, selectivity, and pharmacokinetic properties. This process often involves the synthesis of a focused library of analogues with systematic modifications to the core structure. For instance, a solid-phase synthetic method has been developed for the high-throughput synthesis of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives, facilitating the rapid generation of structurally diverse compounds for structure-activity relationship (SAR) studies. nih.gov The optimization of an imidazo[1,2-a]pyridine (B132010) amide lead compound led to the discovery of a clinical candidate for tuberculosis, highlighting the importance of iterative design, synthesis, and testing in lead optimization. acs.org

Ex Vivo and Relevant Disease Models for Efficacy Assessment

To bridge the gap between in vitro activity and in vivo efficacy, ex vivo and relevant disease models are utilized. These models provide a more physiologically relevant context to evaluate the potential of drug candidates. For instance, the antiproliferative activity of imidazo[2,1-b] acs.orgnih.govnih.govthiadiazole derivatives against pancreatic ductal adenocarcinoma (PDAC) has been assessed using three-dimensional spheroid models. biorxiv.org These spheroids more closely mimic the microenvironment of solid tumors.

Furthermore, in vivo efficacy can be assessed in animal models of disease. For example, a lead imidazo[2,1-b] acs.orgnih.govnih.govthiadiazole compound demonstrated antitumor activity and safety in in vivo models of PDAC. biorxiv.org These studies are critical for determining the therapeutic potential of a compound before it can be considered for clinical development.

Potential Applications and Future Research Directions

Development as Novel Therapeutic Agents

The imidazo[5,1-b]thiazole (B6145799) core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The 3-carbaldehyde functional group, in particular, serves as a versatile handle for the synthesis of a multitude of analogues with potential therapeutic applications.

Anticancer Activity:

Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have been investigated as potential anticancer agents, targeting various mechanisms of cancer progression. For instance, a series of imidazo[2,1-b]thiazole-chalcone conjugates were designed and synthesized, showing promising cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), A549 (lung), HeLa (cervical), DU-145 (prostate), and HT-29 (colon). nih.gov One promising conjugate demonstrated potent antiproliferative activity by inhibiting microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

In another study, novel imidazo[2,1-b]thiazole derivatives were evaluated as potential focal adhesion kinase (FAK) inhibitors, with several compounds exhibiting significant cytotoxic and apoptotic effects on glioma C6 cancer cells. nih.gov Furthermore, imidazo[2,1-b] researchgate.netbohrium.comchemmethod.comthiadiazole derivatives have shown promising anticancer activity against MCF-7 cell lines, with some exhibiting better inhibition than the standard drug cisplatin. nih.gov The conjugation of the imidazo[2,1-b]thiazole scaffold with natural products like noscapine (B1679977) has also yielded derivatives with potent cytotoxicity against pancreatic cancer cells. acs.org

Interactive Data Table: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Compound TypeCancer Cell LineMechanism of ActionReference
Imidazo[2,1-b]thiazole-chalcone conjugatesMCF-7, A549, HeLa, DU-145, HT-29Microtubule destabilization, G2/M cell cycle arrest, apoptosis nih.gov
Imidazo[2,1-b]thiazole derivativesGlioma C6Focal Adhesion Kinase (FAK) inhibition, apoptosis nih.gov
Imidazo[2,1-b] researchgate.netbohrium.comchemmethod.comthiadiazole derivativesMCF-7Cytotoxicity nih.gov
Imidazo[2,1-b]thiazole-noscapine conjugatesMIA PaCa-2 (pancreatic)Tubulin inhibition, apoptosis acs.org
Thiazole (B1198619) linked Imidazo[2,1-b]thiazolesHCT-116 (colorectal), MCF-7 (breast)Cytotoxicity researchgate.net

Antimicrobial and Antifungal Activity:

The imidazo[5,1-b]thiazole scaffold has been a fruitful source of compounds with potent antimicrobial and antifungal properties. The synthesis of new imidazo[2,1-b] researchgate.netbohrium.comchemmethod.comthiadiazole derivatives has led to the discovery of compounds with significant activity against various bacterial and fungal strains. researchgate.net For example, certain derivatives have shown good activity against Shigella flexneri, Staphylococcus aureus, and Candida albicans. derpharmachemica.com

Furthermore, imidazole-fused imidazo[2,1-b] researchgate.netbohrium.comchemmethod.comthiadiazole analogues have demonstrated strong antifungal activity, particularly against Candida albicans, with some compounds showing higher potency than the standard drug fluconazole. nih.gov The antimicrobial potential of this scaffold is broad, with studies reporting activity against a range of microorganisms. nih.gov

Antitubercular Activity:

Derivatives of imidazo[2,1-b]thiazole have emerged as promising candidates for the development of new antitubercular drugs. Several studies have reported the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis. In one such study, a series of new imidazo[2,1-b]thiazoles were synthesized, with several compounds displaying very good antitubercular activity with a minimum inhibitory concentration (MIC) of 1.6 µg/mL. connectjournals.comresearchgate.net

Another investigation focused on benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. One of the most active compounds displayed an IC₅₀ of 2.32 μM against Mycobacterium tuberculosis H37Ra, with no significant cytotoxicity against a human lung fibroblast cell line. rsc.org The imidazo[2,1-b] researchgate.netbohrium.comchemmethod.comthiadiazole-benzimidazole scaffold has also yielded compounds with potent anti-tuberculosis activity. nih.gov

Antiviral Activity:

While less explored, the imidazo[2,1-b]thiazole scaffold has been noted for its potential antiviral properties in broader reviews of its biological activities. chemmethod.com This suggests a promising area for future research to identify specific derivatives with clinically relevant antiviral efficacy.

Exploration in Agrochemicals

Recent research has highlighted the potential of imidazo[5,1-b]thiazole derivatives in the field of agrochemicals, particularly as fungicides for crop protection. A 2025 study detailed the design, synthesis, and biological evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring. researchgate.netnih.gov These compounds exhibited good antifungal activities against a range of plant pathogens. Notably, some of the synthesized compounds showed better in vitro antifungal activity against Valsa mali than the commercial fungicide boscalid (B143098). researchgate.net Further in vivo testing demonstrated a good protective effect on rape leaves, and mechanistic studies suggested that these compounds act by disrupting the fungal cell membrane. researchgate.net

Applications in Advanced Materials Science

The exploration of imidazo[5,1-b]thiazole derivatives in materials science is an emerging area with potential applications in luminescent materials. While direct studies on the luminescent properties of Imidazo[5,1-b]thiazole-3-carbaldehyde are limited, related heterocyclic systems containing thiazole and thiadiazole moieties have been investigated for their use in luminescent metal-organic frameworks (MOFs). mdpi.com The intrinsic fluorescence of the thiazole ring, a key component of the imidazo[5,1-b]thiazole scaffold, suggests that its derivatives could be tailored for applications in display technologies and lighting. mdpi.com The development of imidazo[1,5-a]quinolines as blue light-emitting materials for organic light-emitting diodes (OLEDs) further underscores the potential of related nitrogen-containing fused heterocyclic systems in this field. researchgate.net Future research could focus on synthesizing and characterizing the photoluminescent properties of functionalized imidazo[5,1-b]thiazole derivatives.

Integration of Cheminformatics and Artificial Intelligence in Compound Design

The design and optimization of imidazo[5,1-b]thiazole derivatives are increasingly being supported by cheminformatics and artificial intelligence (AI). Molecular docking studies have been employed to understand the binding modes of imidazo[2,1-b]thiazole-based anticancer agents with their protein targets, such as tubulin and focal adhesion kinase. nih.govnih.gov These computational studies provide valuable insights into structure-activity relationships and help in the rational design of more potent inhibitors. nih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also being used to evaluate the drug-likeness of newly synthesized compounds, helping to prioritize candidates for further development. nih.gov Furthermore, the application of machine learning (ML) is emerging as a powerful tool for predicting reaction conditions and optimizing synthetic pathways for complex molecules, which could accelerate the discovery of novel imidazo[5,1-b]thiazole derivatives. beilstein-journals.orgmdpi.com

Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on sustainable chemistry, several green synthetic approaches for the synthesis of the imidazo[2,1-b]thiazole core have been developed. These methods aim to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-assisted synthesis has been successfully employed for the preparation of imidazo[2,1-b]thiazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. bohrium.com The use of green and biodegradable reaction media, such as polyethylene (B3416737) glycol (PEG-400), has also been reported. bohrium.com One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient and atom-economical route to imidazo[2,1-b]thiazoles. mdpi.com These green methodologies are crucial for the environmentally responsible production of this compound and its derivatives on a larger scale. jsynthchem.comresearchgate.net

Q & A

Q. Q1. What are the established synthetic methodologies for preparing Imidazo[5,1-b]thiazole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer: this compound is synthesized via formylation reactions using the Vilsmeier-Haack (V-H) reagent , a chloromethyleneiminium salt formed by mixing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent introduces a formyl group at the reactive position of the imidazothiazole core . Key factors affecting yield include:

  • Temperature control (typically 0–5°C during reagent preparation).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Reaction time (12–24 hours for optimal conversion).
    Post-synthesis, purification via column chromatography and characterization by NMR (¹H/¹³C) and FT-IR are critical to confirm purity .

Q. Q2. How can researchers validate the structural integrity of this compound derivatives?

Answer: Structural validation employs:

  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). ¹³C NMR confirms the aldehyde carbon (δ ~190–200 ppm) .
  • FT-IR : A sharp carbonyl stretch (C=O) at ~1700–1760 cm⁻¹ and C-H bending in the imidazothiazole ring (~1410 cm⁻¹) .
  • XRD : For crystalline derivatives, XRD reveals coordination geometry in metal-organic frameworks (e.g., Cu-MOFs) by analyzing bond lengths and angles .

Q. Q3. What preliminary assays are recommended to evaluate the biological activity of this compound derivatives?

Answer: Initial screening should focus on:

  • Enzyme inhibition assays : For example, 15-lipoxygenase (15-LOX) inhibition to assess anti-inflammatory potential, using UV-Vis spectroscopy to monitor substrate oxidation rates .
  • Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. Q4. How do structural modifications at the 3-carbaldehyde position affect the reactivity and pharmacological profile of imidazothiazole derivatives?

Answer: Substituents at the 3-carbaldehyde position significantly alter reactivity and bioactivity:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, improving binding to enzymatic active sites (e.g., 15-LOX) .
  • Bulky substituents (e.g., aryl groups) may sterically hinder nucleophilic attack, reducing degradation rates .
  • Schiff base formation via condensation with amines creates imidazolone or oxazepine derivatives, expanding biological applications (e.g., antifungal agents) .

Q. Q5. What strategies resolve contradictions in reported reactivity between imidazo[5,1-b]thiazole and its [6-5] fused-ring analogs?

Answer: Reactivity discrepancies arise from ring strain and electronic effects:

  • [5-5] fused systems (imidazo[5,1-b]thiazol-3-ones) undergo rapid nucleophilic attack at the carbonyl group under mild conditions due to higher ring strain.
  • [6-5] fused systems (imidazo[5,1-b]thiazin-4-ones) require harsher conditions (e.g., reflux in acidic media) due to reduced strain .
    Mitigation approach : Use computational modeling (DFT) to compare transition-state energies and guide reaction optimization .

Q. Q6. How can multicomponent reactions (MCRs) improve the synthesis of imidazothiazole derivatives with diverse substituents?

Answer: MCRs enable efficient diversification:

  • One-pot synthesis : Combine aryl glyoxals, thiadiazolamines, and catalysts in water to form imidazo[2,1-b][1,3,4]thiadiazoles (yields: 75-90%) .
  • Green chemistry benefits : Aqueous conditions reduce solvent waste, while microwave-assisted MCRs shorten reaction times (<1 hour) .
  • Post-MCR modifications : Knoevenagel condensation or cycloaddition reactions introduce additional functional groups (e.g., thiazolidinones) .

Q. Q7. What computational tools are effective for studying structure-activity relationships (SAR) in imidazothiazole derivatives?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like 15-LOX or acetylcholinesterase .
  • QSAR models : Use CODESSA or MOE to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over nanosecond timescales .

Q. Q8. How do solvent-free synthetic methods enhance the sustainability of imidazothiazole derivative production?

Answer: Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MeSO₃H) under solvent-free conditions achieves:

  • High yields (90-96%) for fused phenylbenzoimidazothiazoles .
  • Reduced purification steps : No solvent residues, simplifying product isolation.
  • Energy efficiency : Reactions proceed at 80–100°C, lower than traditional methods .

Q. Q9. What mechanistic insights explain the divergent reactivity of imidazothiazole carbaldehydes in nucleophilic addition versus cyclization reactions?

Answer:

  • Nucleophilic addition : The aldehyde group acts as an electrophile, reacting with amines or thiols to form Schiff bases or thioacetals. Steric hindrance from adjacent substituents dictates regioselectivity .
  • Cyclization : Intramolecular attack by nucleophiles (e.g., -NH₂) forms 5- or 6-membered rings. Ring size preference is influenced by Baldwin’s rules and torsional strain .

Q. Q10. How can researchers address inconsistencies in reported biological activity data for imidazothiazole derivatives across studies?

Answer:

  • Standardize assays : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Control substituent effects : Compare derivatives with identical substituents but varying positions (e.g., 3-carbaldehyde vs. 5-carbaldehyde analogs) .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.